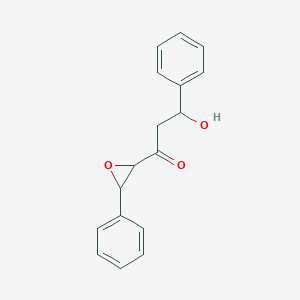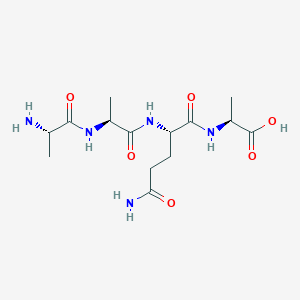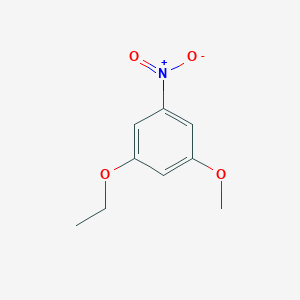![molecular formula C12H13F2NO4 B15162111 Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate CAS No. 834911-79-4](/img/structure/B15162111.png)
Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate is a synthetic organic compound with the molecular formula C11H11F2NO4 It is characterized by the presence of a difluorophenyl group, an acetamido group, and a methoxyacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,5-difluoroaniline with chloroacetyl chloride to form 3,5-difluorophenylacetamide.
Methoxylation: The intermediate is then reacted with methoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the acetamido and methoxyacetate moieties can modulate the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(3,5-difluorophenyl)acetate: Similar in structure but lacks the acetamido and methoxy groups.
3,5-Difluoroaniline: Contains the difluorophenyl group but lacks the acetamido and methoxyacetate moieties.
Methyl 2-(3,5-difluorophenyl)acetamide: Similar but lacks the methoxyacetate group.
Uniqueness
Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
834911-79-4 |
|---|---|
Fórmula molecular |
C12H13F2NO4 |
Peso molecular |
273.23 g/mol |
Nombre IUPAC |
methyl 2-[[[2-(3,5-difluorophenyl)acetyl]amino]methoxy]acetate |
InChI |
InChI=1S/C12H13F2NO4/c1-18-12(17)6-19-7-15-11(16)4-8-2-9(13)5-10(14)3-8/h2-3,5H,4,6-7H2,1H3,(H,15,16) |
Clave InChI |
WQTAMKICMNECRV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)COCNC(=O)CC1=CC(=CC(=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Methyl-1-(2-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15162053.png)
![(2E)-N-[3-(Triethoxysilyl)propyl]hexan-2-imine](/img/structure/B15162061.png)
![Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane](/img/structure/B15162075.png)

![4-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethylamino]-4-oxobutanoic acid](/img/structure/B15162101.png)
![8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B15162110.png)

![[1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid](/img/structure/B15162114.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B15162122.png)

